![molecular formula C14H19N3O5S B2359372 1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine CAS No. 955234-68-1](/img/structure/B2359372.png)
1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, an asymmetric synthesis was used to prepare the enantiomers of a related alpha-methyl homologue (MDA) . Another study reported the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The chemical formula of related compounds such as “1,3-benzodioxol-5-yl methyl ether” is C8H8O3 , and “METHYL 1,3-BENZODIOXOL-5-YL(HYDROXY)ACETATE” is C10H10O5 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and stability. For related compounds, the molecular weight of “1,3-benzodioxol-5-yl methyl ether” is 152.151 , and “METHYL 1,3-BENZODIOXOL-5-YL(HYDROXY)ACETATE” is 210.188 .Aplicaciones Científicas De Investigación
Copper(II) Complexes with Anti-inflammatory Drugs
The study by Dendrinou-Samara et al. (1992) discusses the copper complexes of common anti-inflammatory drugs, highlighting the dimeric structure of these complexes and their potential applications in medicinal chemistry, possibly including those related to compounds structurally similar to "1-(1,3-Benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine" (Dendrinou-Samara et al., 1992).
Determination of a New Cerebral Vasodilator
Higuchi et al. (1975) describe a highly sensitive method for determining a new cerebral vasodilator in plasma, suggesting the importance of analytical techniques in the development and study of novel pharmaceutical compounds, including those with structural similarities to "this compound" (Higuchi et al., 1975).
Synthesis and Antitumor Evaluation
Al-Omran et al. (2014) present the synthesis, spectroscopy, and antitumor evaluation of compounds, providing a framework for understanding the potential therapeutic applications of novel synthetic compounds, which could extend to research on "this compound" related structures (Al-Omran et al., 2014).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine
Fleck et al. (2003) detail the development of a practical, efficient, and stereoselective process for the synthesis of a key intermediate in the preparation of an antibiotic, demonstrating the importance of synthetic chemistry in drug development. This highlights the role of precise synthetic strategies in creating compounds with specific therapeutic targets, relevant to research on compounds like "this compound" (Fleck et al., 2003).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. A related compound, the N-methyl derivative, was found to have a novel psychoactive effect and is suggested to be the prototype of a new pharmacologic class that may have value in facilitating psychotherapy .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. For instance, a related compound has been suggested as a potential facilitator for psychotherapy . Further studies could also explore its potential anticancer activity, as suggested by research on related compounds .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-16(2)23(19,20)15-7-10-5-14(18)17(8-10)11-3-4-12-13(6-11)22-9-21-12/h3-4,6,10,15H,5,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXSESOTQBCACO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)
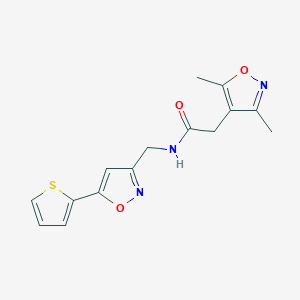
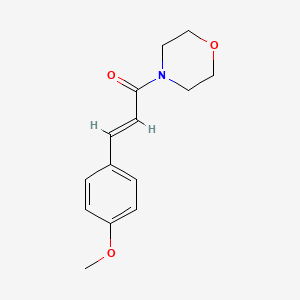
![(4-Methyl-3-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2359295.png)
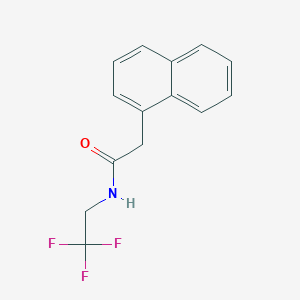
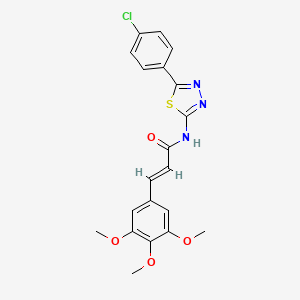
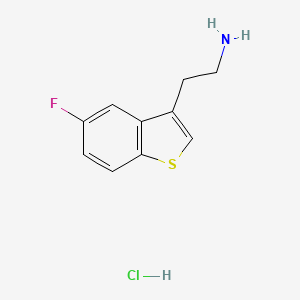
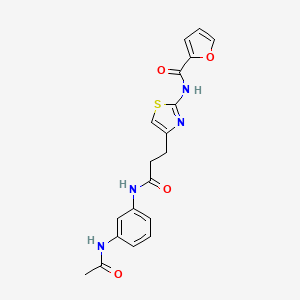
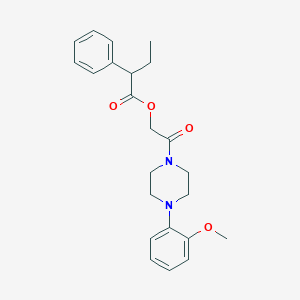
![(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2359306.png)
![2-[4-(2-Pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2359307.png)
![6-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2359309.png)

